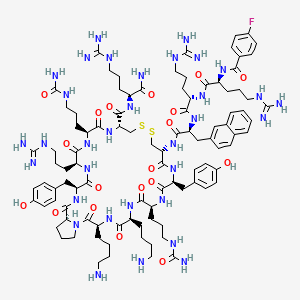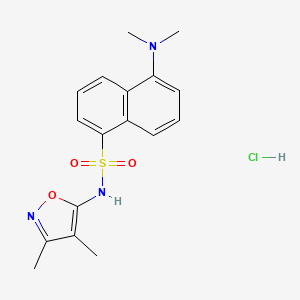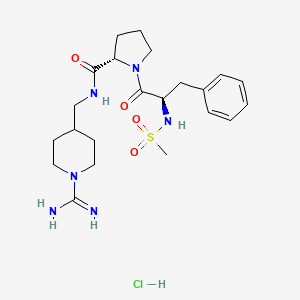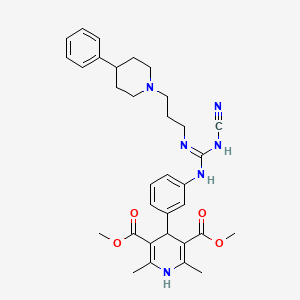
BMS-986118
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-986118 is a potent, orally active, and selective GPR40 agonist . It has an EC50 of 0.07 µM . BMS-986118 has dual insulinotropic and GLP-1 secretory effects, resulting in robust plasma glucose lowering effects in acute animal models .
Synthesis Analysis
The synthesis of BMS-986118 involves strategies to increase polarity and the ratio of sp3/sp2 character of the chemotype . The key phenol intermediate A is synthesized from 2,4,6-trihydroxybenzoic acid (A1), acetone, and N,N-dimethylpyridin-4-amine in DME .Molecular Structure Analysis
The molecular formula of BMS-986118 is C25H28ClF3N4O4 . Its exact mass is 540.18 and its molecular weight is 540.968 .Chemical Reactions Analysis
BMS-986118 is a GPR40 agonist . It has dual insulinotropic and GLP-1 secretory effects, resulting in robust plasma glucose lowering effects in acute animal models .Physical And Chemical Properties Analysis
The molecular formula of BMS-986118 is C25H28ClF3N4O4 . Its exact mass is 540.18 and its molecular weight is 540.968 . The elemental analysis shows that it contains C (55.51%), H (5.22%), Cl (6.55%), F (10.54%), N (10.36%), and O (11.83%) .Scientific Research Applications
Biodegradable Metals
- Biodegradable Metals (Witte, 2018): This paper discusses the use of biodegradable metals in medical device applications. It covers the definition, classification, degradation mechanisms, and various types of BMs like Mg-based, Fe-based, and others. It emphasizes their applications in clinical trials and potential future developments in biomedical materials.
Innovation in Precision Medicine
- Innovation and New Technologies in Precision Medicine (Seyhan & Carini, 2019): This paper explores how recent technological advancements, including in genetics and genomics, are transforming healthcare and contributing to the emergence of precision medicine. It discusses the role of digital biomarkers and AI in improving diagnostics and treatment options.
Application in Migraine Treatment
- BMS-927711 for Acute Migraine Treatment (Marcus et al., 2014): Although this paper focuses on BMS-927711, a compound used for treating migraines, it may provide context for understanding the research and development processes for similar compounds in pharmaceutical applications.
Mechanism of Action
Future Directions
BMS-986118 is currently in the preclinical phase . It has been developed by Bristol Myers Squibb Co . The future directions of BMS-986118 could be focused on further clinical trials to evaluate its efficacy and safety in treating diabetes .
Relevant Papers One relevant paper is “Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists” published in the Journal of Medicinal Chemistry . Another relevant paper is “Free fatty acid receptor agonists for the treatment of type 2 diabetes: drugs in preclinical to phase II clinical development” published in Expert Opinion on Investigational Drugs .
properties
CAS RN |
1610562-74-7 |
|---|---|
Product Name |
BMS-986118 |
Molecular Formula |
C25H28ClF3N4O4 |
Molecular Weight |
540.9682 |
IUPAC Name |
2-((4S,5S)-1-(4-(((3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)phenyl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C25H28ClF3N4O4/c1-14-13-32(20-10-22(36-3)30-12-18(20)26)9-8-21(14)37-17-6-4-16(5-7-17)33-19(11-23(34)35)15(2)24(31-33)25(27,28)29/h4-7,10,12,14-15,19,21H,8-9,11,13H2,1-3H3,(H,34,35)/t14-,15+,19+,21-/m1/s1 |
InChI Key |
GKIUHMMLGAMMOO-OITFXXTJSA-N |
SMILES |
COC1=CC(N2CC[C@@H](OC3=CC=C(N4[C@@H](CC(O)=O)[C@H](C)C(C(F)(F)F)=N4)C=C3)[C@H](C)C2)=C(Cl)C=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS-986118; BMS 986118; BMS986118. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide](/img/structure/B606210.png)
![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B606214.png)



![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)

![N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide](/img/structure/B606224.png)